![molecular formula C9H6BrN3O3 B1654211 1-Acetyl-5-bromo-6-nitroindazole CAS No. 2140305-24-2](/img/structure/B1654211.png)
1-Acetyl-5-bromo-6-nitroindazole
Overview
Description
1-Acetyl-5-bromo-6-nitroindazole is a chemical compound with the molecular formula C9H6BrN3O3 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-5-bromo-6-nitroindazole is characterized by the presence of a bromine atom, a nitro group, and an acetyl group attached to an indazole core . The indazole core is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-5-bromo-6-nitroindazole such as melting point, boiling point, density, and molecular weight can be found in chemical databases .Scientific Research Applications
I have conducted a thorough search for the scientific research applications of “1-Acetyl-5-bromo-6-nitroindazole”, but unfortunately, specific details on unique applications are not readily available in the search results. The available information primarily pertains to product availability and general properties of the compound, such as its structure and physical-chemical properties studied by various methods like NMR, NQR, ESR, UV and IR spectroscopy, X-ray analysis, and mass spectrometry .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to 6-nitroindazole, which is known to target nitric oxide synthase (nos), specifically the inducible and endothelial forms . NOS plays a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
By inhibiting NOS, it could potentially reduce the production of nitric oxide, thereby modulating the physiological and pathological processes influenced by this molecule .
Biochemical Pathways
Nitric oxide plays a role in various biological processes, including vasodilation, immune response modulation, and neurotransmission .
Result of Action
If it acts similarly to 6-nitroindazole, it may lead to a reduction in nitric oxide levels, potentially influencing various physiological and pathological processes .
properties
IUPAC Name |
1-(5-bromo-6-nitroindazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O3/c1-5(14)12-8-3-9(13(15)16)7(10)2-6(8)4-11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZWACSHKNKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249310 | |
Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2140305-24-2 | |
Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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